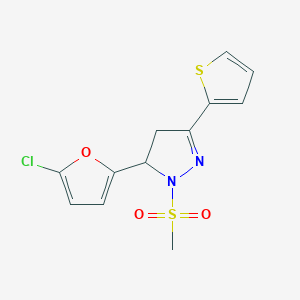

5-(5-chlorofuran-2-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

The compound 5-(5-chlorofuran-2-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole features a pyrazoline core substituted with a chlorinated furan, a methylsulfonyl group, and a thiophene moiety.

Properties

IUPAC Name |

3-(5-chlorofuran-2-yl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3S2/c1-20(16,17)15-9(10-4-5-12(13)18-10)7-8(14-15)11-3-2-6-19-11/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXVWOIXVDBWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(O3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5-chlorofuran-2-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic compound with potential therapeutic applications. Its structure includes a pyrazole ring, which is known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

- Molecular Formula : C12H11ClN2O3S2

- Molecular Weight : 330.8 g/mol

- CAS Number : 868214-37-3

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. Specifically, it has been studied for its potential as a COX-2 inhibitor, which plays a crucial role in the inflammatory response.

COX Inhibition

Research indicates that compounds similar to this pyrazole derivative exhibit varying degrees of COX inhibition:

- Selectivity : The selectivity towards COX-2 over COX-1 is essential for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Binding Affinity : In silico studies suggest that the structural components of the compound enhance its binding affinity to COX enzymes, potentially leading to effective inhibition of prostaglandin synthesis .

Biological Activity and Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the therapeutic potential of this compound.

Anti-inflammatory Activity

A notable study demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects in animal models. For instance:

- Model : Carrageenan-induced paw edema in rats.

- Results : Compounds showed a percentage inhibition comparable to traditional NSAIDs at equivalent doses .

Anticancer Properties

Research has also indicated potential anticancer effects:

- Cell Lines Tested : Various human tumor cell lines.

- Findings : Some derivatives demonstrated cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications in the structure can enhance efficacy against cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight how modifications in the molecular structure influence biological activity:

| Substituent | Activity Impact |

|---|---|

| Chlorine on furan ring | Increases COX selectivity |

| Methylsulfonyl group | Enhances solubility and bioavailability |

| Thiophenyl group | Contributes to cytotoxicity against cancer cells |

Scientific Research Applications

Cyclooxygenase Inhibition

One of the most promising applications of this compound is as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1. COX enzymes are critical in the inflammatory response and are implicated in various diseases, including cancer. Compounds similar to 5-(5-chlorofuran-2-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have shown significant inhibitory activity against COX enzymes, suggesting potential utility in developing anti-inflammatory and analgesic drugs .

Anticancer Activity

Research indicates that pyrazole derivatives can modulate pathways involved in cancer progression. The structural motifs present in this compound may enhance its interaction with specific biological targets associated with cancer cells. In silico studies have demonstrated promising binding affinities to target proteins involved in cancer biology .

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The presence of thiophene and chlorofuran moieties may contribute to enhanced antibacterial properties . This aspect opens avenues for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Halogen Substitution

- Chlorine vs. Bromine : Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) () demonstrate that halogen size minimally alters molecular conformation but adjusts crystal packing. Chlorine’s smaller van der Waals radius may enable tighter intermolecular contacts compared to bromine, influencing melting points and solubility .

- Chlorofuran vs. Fluorophenyl : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () highlight that fluorine’s electronegativity enhances dipole interactions, whereas chlorofuran’s aromatic heterocycle may promote π-π stacking .

Sulfonyl vs. Carbonyl Groups

- Methylsulfonyl vs. Thiophene-2-carbonyl: The analog 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole (CAS 868214-38-4, ) replaces methylsulfonyl with a thiophene-carbonyl group.

Spectroscopic Characterization

- NMR and IR Trends : Pyrazole derivatives in and show characteristic NMR signals for aromatic protons (δ 6.5–8.5 ppm) and IR stretches for C=O (1650–1750 cm⁻¹) or S=O (1150–1250 cm⁻¹). The target compound’s methylsulfonyl group would exhibit strong S=O IR absorption near 1200 cm⁻¹, distinct from carbonyl analogs .

Crystal Packing and Intermolecular Interactions

- Isostructural Packing : Compounds 4 and 5 () crystallize in triclinic P 1 symmetry with two independent molecules per asymmetric unit. Similar planar conformations are observed, but halogen size subtly alters packing motifs. The target compound’s chlorofuran and thiophene groups may engage in C–H···π or halogen bonding, affecting lattice stability .

- Hydrogen Bonding: emphasizes hydrogen bonding’s role in crystal engineering.

Data Tables

Table 1: Substituent Comparison

Table 2: Spectral Data Trends

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Methylsulfonyl (SO₂CH₃) | ~3.3 (s, 3H, CH₃) | 1170–1250 (S=O) |

| Thiophene-carbonyl | ~7.5–8.0 (thiophene H) | 1680–1720 (C=O) |

| Chlorofuran | ~6.5–7.0 (furan H) | 750–800 (C-Cl) |

Q & A

Q. What synthetic methodologies are optimal for preparing 5-(5-chlorofuran-2-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via cyclocondensation of (E)-3-(thiophen-2-yl)-1-(5-chlorofuran-2-yl)prop-2-en-1-one with methylsulfonyl hydrazine in glacial acetic acid under reflux (6–8 hours). Reaction progress is monitored via TLC, and purification involves recrystallization from DMF-EtOH (1:1) to yield pure crystals . Key variables to optimize include solvent polarity (e.g., ethanol vs. acetic acid), stoichiometry of hydrazine derivatives, and reaction temperature.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign diastereotopic protons in the 4,5-dihydropyrazole ring (δ ~3.0–4.0 ppm) and confirm substitution patterns on thiophene (δ ~6.5–7.5 ppm) and chlorofuran (δ ~6.0–7.0 ppm).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with methylsulfonyl and chlorofuran groups.

- FT-IR : Identify sulfone S=O stretches (~1300–1350 cm⁻¹) and C-Cl vibrations (~550–600 cm⁻¹) .

Q. How can preliminary crystal structure analysis be performed?

- Methodological Answer : Initial crystallization trials using slow evaporation in DMF-EtOH mixtures are recommended. Single-crystal X-ray diffraction (SC-XRD) data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) provides unit cell parameters. SHELXT (direct methods) or SHELXD (dual-space algorithms) are suitable for structure solution, followed by SHELXL for refinement .

Advanced Research Questions

Q. How can low-quality crystallographic data (e.g., twinning or weak diffraction) be resolved during refinement?

- Methodological Answer :

- For twinned Use the TWIN and BASF commands in SHELXL to refine twin laws (e.g., twofold rotation about [100]) and scale batch factors.

- For weak Apply restraints to bond lengths/angles (e.g., DFIX, SADI commands) and utilize high-resolution datasets (>1.0 Å) to improve electron density maps.

- Validate results with R1/wR2 residuals (<0.05/0.15) and Hirshfeld surface analysis .

Q. What strategies mitigate discrepancies between NMR-derived conformations and X-ray crystal structures?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare solution-state (NMR) and solid-state (X-ray) conformers.

- Dynamic Effects : Analyze variable-temperature NMR to detect rotational barriers in the methylsulfonyl group or thiophene ring.

- Polymorphism Screening : Test crystallization in alternative solvents (e.g., acetonitrile vs. DMF) to isolate multiple polymorphs .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be systematically analyzed in the crystal lattice?

- Methodological Answer :

- Mercury CSD : Use the Materials Module to generate interaction maps (e.g., C–H···O, π–π distances) and compare with similar sulfone-containing pyrazoles in the Cambridge Structural Database.

- Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing patterns .

Q. What experimental design principles apply to optimizing reaction yields while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (80–120°C), hydrazine equivalents (1.0–2.0 eq), and solvent (acetic acid vs. ethanol) in a factorial design. Use response surface models to identify maxima in yield.

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., hydrazone adducts) and adjust reaction time dynamically .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation)?

- Methodological Answer :

- 2D NMR : Perform NOESY/ROESY to resolve stereochemical ambiguities (e.g., dihydropyrazole ring puckering).

- High-Resolution MS : Compare experimental isotopic patterns with theoretical simulations (e.g., using MassLynx) to confirm molecular formula .

Q. What causes discrepancies in calculated vs. experimental melting points?

- Methodological Answer :

- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect eutectic impurities.

- Polymorph Identification : Conduct PXRD to rule out undesired crystalline forms .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (Example) | Refinement Tool |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R1/wR2 | 0.032 / 0.086 | TWIN/BASF |

| C–H···O Interactions | 2.5–3.0 Å | Mercury |

Q. Table 2. Synthetic Optimization via DoE

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Hydrazine Equivalents | 1.0–2.0 eq | 1.5 eq |

| Solvent | Acetic acid, Ethanol | Acetic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.